molecular formula C14H19BF2O3 B14030205 2-(4-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030205
M. Wt: 284.11 g/mol
InChI Key: KEAVZVRHIPWFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, two fluorine atoms, and a dioxaborolane ring. Its molecular formula is C14H20BF2O3, and it is often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3,5-difluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is utilized in the development of fluorescent probes and imaging agents for biological studies.

    Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s effects are mediated through pathways involving these interactions, which can influence cellular functions and biochemical reactions.

Comparison with Similar Compounds

2-(4-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other boronic esters and phenylboronic acids:

    4-Ethoxy-3,5-difluorophenylboronic acid: Similar in structure but lacks the dioxaborolane ring, making it less versatile in certain applications.

    Phenylboronic acid: A simpler compound with a broader range of applications but without the specific functional groups present in the target compound.

    2,2,6,6-Tetramethyl-1,3,2-dioxaborinane: Contains the dioxaborolane ring but lacks the ethoxy and fluorine substituents, resulting in different reactivity and applications.

The uniqueness of This compound lies in its combination of functional groups, which confer specific reactivity and versatility in various scientific and industrial applications.

Properties

Molecular Formula

C14H19BF2O3

Molecular Weight

284.11 g/mol

IUPAC Name

2-(4-ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BF2O3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3

InChI Key

KEAVZVRHIPWFLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.